molecular formula C15H28O2 B14387256 13-Methyltetradec-7-enoic acid CAS No. 88505-44-6

13-Methyltetradec-7-enoic acid

Cat. No.: B14387256
CAS No.: 88505-44-6
M. Wt: 240.38 g/mol
InChI Key: MZPZEPZETFNSST-UHFFFAOYSA-N
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Description

13-Methyltetradec-7-enoic acid is a branched monounsaturated fatty acid It is characterized by a methyl group at the 13th carbon and a double bond at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-methyltetradec-7-enoic acid typically involves the coupling of appropriate precursors under controlled conditions. One method involves the use of (E)-13-methyltetradec-2-enoic acid as a starting material, which is then subjected to specific coupling conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 13-Methyltetradec-7-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the double bond to a single bond, altering the compound’s properties.

    Substitution: This can replace one functional group with another, potentially modifying the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated fatty acids.

Scientific Research Applications

13-Methyltetradec-7-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 13-methyltetradec-7-enoic acid exerts its effects involves its interaction with lipid bilayers and other molecular targets. Its amphipathic nature allows it to integrate into cell membranes, potentially altering their properties and affecting cellular processes .

Comparison with Similar Compounds

  • 13-Methyltetradec-2-enoic acid
  • 13-Methyltetradec-9-enoic acid
  • 14-Methylhexadec-6-enoic acid

Comparison: Compared to these similar compounds, 13-methyltetradec-7-enoic acid is unique due to the position of its double bond and methyl group. This structural difference can significantly impact its chemical reactivity and biological activity .

Properties

CAS No.

88505-44-6

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

13-methyltetradec-7-enoic acid

InChI

InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h3-4,14H,5-13H2,1-2H3,(H,16,17)

InChI Key

MZPZEPZETFNSST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC=CCCCCCC(=O)O

Origin of Product

United States

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